(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Chiral Synthesis Enantioselectivity Peptidomimetics

(S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS 1315052-80-2) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a conformationally restricted tetrahydrofuran (THF) ring. This compound is defined by its (S)-stereochemistry at the C3 position, which carries both an amino and a carboxylic acid functional group.

Molecular Formula C5H9NO3
Molecular Weight 131.13
CAS No. 1315052-80-2
Cat. No. B3059833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminotetrahydrofuran-3-carboxylic acid
CAS1315052-80-2
Molecular FormulaC5H9NO3
Molecular Weight131.13
Structural Identifiers
SMILESC1COCC1(C(=O)O)N
InChIInChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
InChIKeyATUWXXVBEAYCSQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS 1315052-80-2) – A Chiral, Conformationally Constrained Amino Acid Scaffold for Advanced Synthesis


(S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS 1315052-80-2) is a chiral, non-proteinogenic α,α-disubstituted amino acid featuring a conformationally restricted tetrahydrofuran (THF) ring [1]. This compound is defined by its (S)-stereochemistry at the C3 position, which carries both an amino and a carboxylic acid functional group. Its unique structural rigidity and chirality make it a valuable building block in medicinal chemistry, particularly for the synthesis of peptidomimetics, peptide nucleic acids (PNAs), and other bioactive molecules where backbone constraint and metabolic stability are desired [2].

Why (S)-3-Aminotetrahydrofuran-3-carboxylic acid Cannot Be Replaced by Common Analogs in Critical Research Applications


Substituting (S)-3-Aminotetrahydrofuran-3-carboxylic acid with its (R)-enantiomer, a racemic mixture, or a non-constrained analog like proline can lead to a loss of function or unpredictable results in downstream applications. The compound's rigid tetrahydrofuran ring imposes a specific conformational constraint on a peptide backbone, a feature that is absent in flexible, natural amino acids [1]. Furthermore, the (S)-enantiomer is the biologically relevant form required for generating the correct stereochemistry in chiral drug candidates and peptidomimetics; using the incorrect enantiomer can abolish target binding and render the entire synthesis invalid [2]. Simply using a common building block without this specific chiral constraint will not replicate the structural and functional properties conferred by (S)-3-Aminotetrahydrofuran-3-carboxylic acid.

Quantitative Evidence Guide: Differentiating (S)-3-Aminotetrahydrofuran-3-carboxylic acid from Analogs and Alternatives


Enantiomeric Purity: A Critical Determinant for Chiral Synthesis Success

The (S)-enantiomer of 3-aminotetrahydrofuran-3-carboxylic acid is specifically required for the synthesis of biologically active compounds, as demonstrated in patented routes to antithrombotic agents. Using the (R)-enantiomer or a racemic mixture is not equivalent, as the chiral center is essential for the correct three-dimensional orientation of the final drug molecule [1]. The patent WO2008080891A2 explicitly describes a process to manufacture (S)-configured derivatives with high optical purity for use as Factor Xa inhibitors, underscoring the necessity of the (S)-enantiomer over its (R) counterpart [1].

Chiral Synthesis Enantioselectivity Peptidomimetics

Vendor Purity and Cost Analysis for Research-Grade Procurement

For research applications, the purity of the building block directly impacts the yield and complexity of downstream purification. The compound is available from multiple vendors with specified purity levels and pricing structures. For instance, Aladdin Scientific offers the compound at 97% purity, with prices scaling from $204.90 for 100mg to $982.90 for 1g . In comparison, Capotchem offers the compound at a slightly higher specified purity of 98% (by HPLC) [1]. This data allows researchers to balance purity requirements with budget constraints when selecting a source.

Chemical Procurement Purity Analysis Cost Efficiency

Conformational Constraint: A Key Differentiator from Natural Amino Acids

Unlike flexible, natural amino acids such as proline or alanine, the tetrahydrofuran ring in (S)-3-Aminotetrahydrofuran-3-carboxylic acid introduces a rigid conformational constraint into a peptide backbone [1]. This constraint is designed to pre-organize the molecule into a specific three-dimensional shape, which can enhance binding affinity and selectivity for a biological target, and improve metabolic stability [1]. While quantitative comparative data on binding affinities for this specific compound are not available in the open literature, the principle of conformational constraint is a well-established and quantifiable concept in medicinal chemistry.

Peptidomimetics Conformational Analysis Drug Design

Physicochemical Properties: A Predicted Baseline for Handling and Formulation

While the compound lacks extensive published experimental data, its predicted physicochemical properties provide a baseline for comparison with related scaffolds. Its predicted pKa is 2.13 ± 0.20, indicating it will exist predominantly in its zwitterionic form at physiological pH, similar to many amino acids . Its predicted boiling point (288.8±40.0 °C) and density (1.337±0.06 g/cm³) inform handling and storage conditions . These predicted values, while not a direct comparative advantage, establish a foundational understanding of the molecule's behavior.

Physicochemical Properties Formulation Handling

Optimal Research and Industrial Application Scenarios for (S)-3-Aminotetrahydrofuran-3-carboxylic acid


Synthesis of Conformationally Constrained Peptidomimetics for Drug Discovery

The rigid tetrahydrofuran ring of (S)-3-Aminotetrahydrofuran-3-carboxylic acid is ideally suited for replacing flexible amino acids in peptide chains to create peptidomimetics. This application is supported by its use in the synthesis of di- and tripeptides, as demonstrated in foundational research, where the resulting constrained peptides are evaluated for enhanced target binding and metabolic stability [1]. This scenario is most relevant for medicinal chemistry programs focused on protease inhibitors or receptor antagonists.

Chiral Building Block for Enantioselective Synthesis of Pharmaceuticals

The defined (S)-stereochemistry of this compound makes it a critical starting material for the synthesis of chiral pharmaceutical intermediates. Patents have established its utility in the manufacture of specific drug classes, such as Factor Xa inhibitors, where the (S)-configuration is essential for biological activity [2]. This scenario is applicable in process chemistry and the development of scalable routes to single-enantiomer drugs.

Exploration of Peptide Nucleic Acid (PNA) Backbone Modifications

The tetrahydrofuran scaffold is a key motif in the design of conformationally constrained peptide nucleic acids (PNAs). While much of the published work focuses on the 2-carboxylic acid isomer, the 3-carboxylic acid isomer represents a closely related analog for exploring how different attachment points on the THF ring influence PNA structure, DNA/RNA binding affinity, and sequence specificity [3]. This scenario is ideal for nucleic acid chemistry and antisense therapy research groups.

Chemical Biology Tool for Probing Protein-Ligand Interactions

Due to its non-proteinogenic and constrained nature, (S)-3-Aminotetrahydrofuran-3-carboxylic acid can be incorporated into peptides as a 'probe' to investigate the conformational requirements for biological recognition. By comparing the activity of peptides containing this rigid amino acid with those containing flexible natural analogs, researchers can gain quantitative insights into the role of backbone flexibility in target binding. This scenario is supported by the compound's established use as a building block for peptidomimetics [1].

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